molecular formula C13H11ClN4S B11719236 9-Benzyl-6-chloro-2-(methylthio)-9H-purine

9-Benzyl-6-chloro-2-(methylthio)-9H-purine

Cat. No.: B11719236
M. Wt: 290.77 g/mol
InChI Key: YCZTUHZHISAETP-UHFFFAOYSA-N
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Description

9-Benzyl-6-chloro-2-(methylthio)-9H-purine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a benzyl group, a chlorine atom, and a methylthio group attached to the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-6-chloro-2-(methylthio)-9H-purine typically involves multi-step organic reactions. One common method starts with the chlorination of a purine derivative, followed by the introduction of the benzyl and methylthio groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The choice of solvents, catalysts, and purification methods are tailored to ensure cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-6-chloro-2-(methylthio)-9H-purine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2).

    Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), acetic acid (CH3COOH)

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF)

    Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Dechlorinated purine derivatives

    Substitution: Amino or thiol-substituted purine derivatives

Scientific Research Applications

9-Benzyl-6-chloro-2-(methylthio)-9H-purine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-Benzyl-6-chloro-2-(methylthio)-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the benzyl, chlorine, and methylthio groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloropurine
  • 9-Benzylpurine
  • 2-Methylthio-9H-purine

Uniqueness

9-Benzyl-6-chloro-2-(methylthio)-9H-purine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, the chlorine atom provides a site for further chemical modifications, and the methylthio group can participate in redox reactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H11ClN4S

Molecular Weight

290.77 g/mol

IUPAC Name

9-benzyl-6-chloro-2-methylsulfanylpurine

InChI

InChI=1S/C13H11ClN4S/c1-19-13-16-11(14)10-12(17-13)18(8-15-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

YCZTUHZHISAETP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C(=N1)Cl)N=CN2CC3=CC=CC=C3

Origin of Product

United States

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